Methyl 2-nitro-3-(trifluoromethyl)benzoate

Catalog No.
S12806890
CAS No.
1227511-70-7
M.F
C9H6F3NO4
M. Wt
249.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-nitro-3-(trifluoromethyl)benzoate

CAS Number

1227511-70-7

Product Name

Methyl 2-nitro-3-(trifluoromethyl)benzoate

IUPAC Name

methyl 2-nitro-3-(trifluoromethyl)benzoate

Molecular Formula

C9H6F3NO4

Molecular Weight

249.14 g/mol

InChI

InChI=1S/C9H6F3NO4/c1-17-8(14)5-3-2-4-6(9(10,11)12)7(5)13(15)16/h2-4H,1H3

InChI Key

JNFNRCFNNSXWEI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(F)(F)F)[N+](=O)[O-]

Methyl 2-nitro-3-(trifluoromethyl)benzoate is an organic compound characterized by its unique molecular structure, which includes a nitro group and a trifluoromethyl group attached to a benzoate moiety. Its chemical formula is C10H6F3NO2C_10H_6F_3NO_2, and it features a methyl ester functional group, which enhances its solubility in organic solvents. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals.

  • Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the trifluoromethyl group.
  • Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride or iron in acidic conditions.
  • Ester Hydrolysis: Under acidic or basic conditions, the methyl ester can hydrolyze to yield the corresponding carboxylic acid.

Several methods for synthesizing methyl 2-nitro-3-(trifluoromethyl)benzoate have been documented:

  • Nitration of Methyl 3-(trifluoromethyl)benzoate:
    • Methyl 3-(trifluoromethyl)benzoate can be nitrated using a mixture of concentrated sulfuric and nitric acids to introduce the nitro group at the 2-position.
  • From Trifluoromethylbenzene:
    • Starting from trifluoromethylbenzene, one can perform a Friedel-Crafts acylation followed by nitration to achieve the desired compound.
  • Patented Methods:
    • A method involving hydrolysis of 2-nitro-4-trifluoromethyl benzonitrile followed by alcoholysis has been patented, indicating industrial interest in efficient synthesis routes .

Methyl 2-nitro-3-(trifluoromethyl)benzoate finds applications in:

  • Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
  • Agrochemicals: Utilized in developing pesticides or herbicides due to its potential biological activity.
  • Material Science: Investigated for use in polymers or coatings that require specific chemical properties.

Studies on similar compounds suggest that methyl 2-nitro-3-(trifluoromethyl)benzoate may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions. Research into its interactions could elucidate its mechanisms of action and potential therapeutic uses.

Methyl 2-nitro-3-(trifluoromethyl)benzoate shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
Methyl 4-methyl-3-(trifluoromethyl)benzoate116419-94-40.95
Ethyl 2-(trifluoromethyl)benzoate577-62-80.95
Methyl 4-(trifluoromethyl)benzoate2967-66-00.94
Methyl 3,5-bis(trifluoromethyl)benzoate26107-80-20.94
Methyl 3-(trifluoromethyl)benzoate2557-13-30.94

Uniqueness

Methyl 2-nitro-3-(trifluoromethyl)benzoate is unique due to its specific arrangement of functional groups, which may impart distinct chemical reactivity and biological activity compared to its analogs. The combination of a nitro group and a trifluoromethyl substituent creates opportunities for novel applications in medicinal chemistry and materials science.

XLogP3

2.5

Hydrogen Bond Acceptor Count

7

Exact Mass

249.02489216 g/mol

Monoisotopic Mass

249.02489216 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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